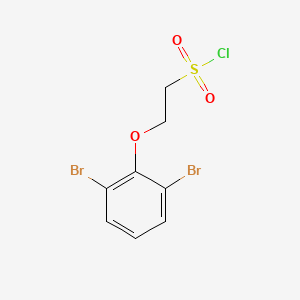
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is a chemical compound characterized by its bromine atoms and sulfonyl chloride group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,6-dibromophenol and ethylene oxide.
Reaction Steps: The dibromophenol is first reacted with ethylene oxide to form 2-(2,6-dibromophenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the final product, this compound.
Industrial Production Methods: On an industrial scale, the process involves large-scale reactors and controlled conditions to ensure the purity and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl chloride group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles (e.g., amines, alcohols)
Major Products Formed:
Oxidation: Brominated phenols or carboxylic acids
Reduction: Alcohols or other reduced derivatives
Substitution: Sulfonyl amides, esters, or ethers
Aplicaciones Científicas De Investigación
2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is utilized in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through its reactive sulfonyl chloride group, which can form strong bonds with nucleophiles. This reactivity is exploited in various chemical reactions and biological interactions. The molecular targets and pathways involved depend on the specific application, but often include enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
2,6-Dibromophenol: A related compound without the sulfonyl chloride group.
2-(2,6-Dibromophenoxy)ethyl chloride: Similar structure but with a chloride instead of a sulfonyl chloride group.
2,6-Dibromophenylsulfonyl chloride: A structural isomer with the sulfonyl chloride group in a different position.
Uniqueness: 2-(2,6-Dibromophenoxy)ethane-1-sulfonyl chloride is unique due to its combination of bromine atoms and sulfonyl chloride group, which provides distinct reactivity and utility in various applications.
Propiedades
Fórmula molecular |
C8H7Br2ClO3S |
|---|---|
Peso molecular |
378.47 g/mol |
Nombre IUPAC |
2-(2,6-dibromophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Br2ClO3S/c9-6-2-1-3-7(10)8(6)14-4-5-15(11,12)13/h1-3H,4-5H2 |
Clave InChI |
ZMYQZXBSCJOSLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OCCS(=O)(=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
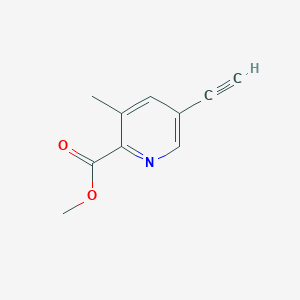
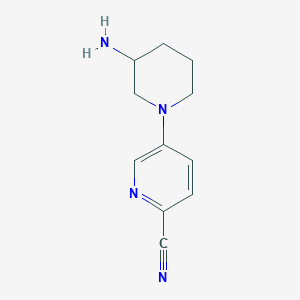

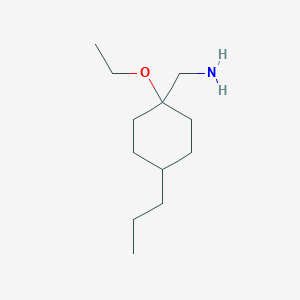
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
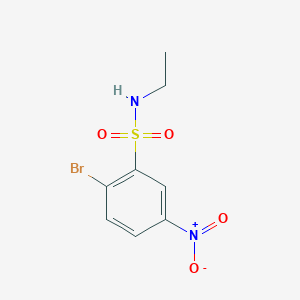
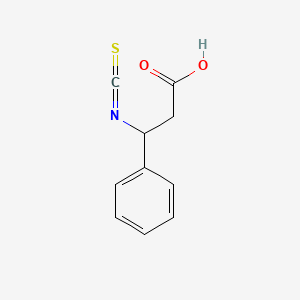
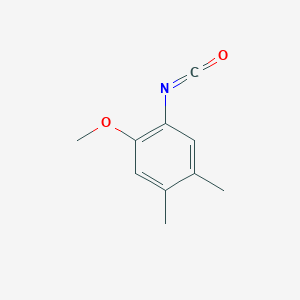
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
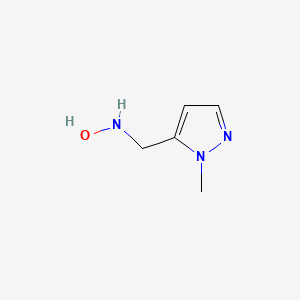
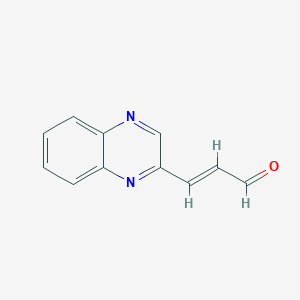
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)
